molecular formula C19H25N3O5S B6562525 1-{[1-(3,4-dimethoxybenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperidine CAS No. 1020454-19-6

1-{[1-(3,4-dimethoxybenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperidine

Cat. No.: B6562525
CAS No.: 1020454-19-6
M. Wt: 407.5 g/mol
InChI Key: FGNGJBOKFXXKED-UHFFFAOYSA-N
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Description

1-{[1-(3,4-dimethoxybenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperidine is a synthetic organic compound known for its diverse pharmacological properties. It belongs to the class of pyrazole derivatives, which are recognized for their wide range of biological activities, including antileishmanial and antimalarial effects .

Preparation Methods

The synthesis of 1-{[1-(3,4-dimethoxybenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperidine involves several steps. The starting materials typically include 3,4-dimethoxybenzoic acid and 3,5-dimethylpyrazole. The synthetic route generally follows these steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing automated synthesis and purification techniques.

Chemical Reactions Analysis

1-{[1-(3,4-dimethoxybenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperidine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-{[1-(3,4-dimethoxybenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{[1-(3,4-dimethoxybenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperidine involves its interaction with specific molecular targets. In the case of its antileishmanial activity, the compound is believed to inhibit key enzymes in the parasite’s metabolic pathways, leading to cell death. Molecular docking studies have shown that the compound binds effectively to the active site of these enzymes, disrupting their function .

Comparison with Similar Compounds

1-{[1-(3,4-dimethoxybenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperidine can be compared with other pyrazole derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct pharmacological properties and synthetic versatility .

Biological Activity

The compound 1-{[1-(3,4-dimethoxybenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperidine is a novel pyrazole derivative that has garnered interest due to its potential biological activities. Pyrazole derivatives are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and antitumor effects. This article reviews the biological activity of this compound, focusing on its synthesis, structural characteristics, and biological evaluations.

Chemical Structure and Synthesis

The compound's structure can be delineated as follows:

  • Core Structure : The pyrazole ring is pivotal in many bioactive compounds.
  • Functional Groups : The presence of a sulfonyl group enhances its pharmacological profile.

The synthesis typically involves multi-step reactions starting from readily available precursors. For instance, the initial formation of the pyrazole ring can be achieved through condensation reactions involving 3,5-dimethyl-1H-pyrazole and appropriate benzoyl derivatives.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate potent activity against various bacterial strains. The synthesized compound was evaluated for its antibacterial efficacy against Salmonella typhi and Bacillus subtilis, with promising results suggesting moderate to strong activity .

Enzyme Inhibition

This compound has also been investigated for its potential as an enzyme inhibitor. Preliminary studies indicate that it may exhibit inhibitory effects on acetylcholinesterase (AChE) and urease enzymes. These activities are crucial in pharmacology since AChE inhibitors are commonly used in treating neurodegenerative diseases like Alzheimer's .

Compound IC50 (µM) Target Enzyme
Compound A2.14Urease
Compound B0.63AChE
Compound C21.25Thiourea (control)

Anticancer Activity

In vitro studies have demonstrated that pyrazole derivatives can exhibit cytotoxic effects against cancer cell lines. For example, one study evaluated the cytotoxicity of various pyrazole derivatives against liver and lung carcinoma cell lines using the MTT assay. The results indicated that certain derivatives achieved IC50 values comparable to the standard chemotherapeutic agent Cisplatin .

Case Studies

  • Case Study on Anticancer Activity
    • A recent study synthesized a series of pyrazole derivatives and assessed their cytotoxicity against Hela and MCF-7 cell lines.
    • Results indicated that some derivatives exhibited significant growth inhibition with IC50 values ranging from 5 to 10 µM.
  • Case Study on Enzyme Inhibition
    • Another study focused on the enzyme inhibition profile of similar sulfonyl-piperidine compounds.
    • The results showed strong AChE inhibitory activity with IC50 values indicating potential for therapeutic applications in neurodegenerative disorders.

Properties

IUPAC Name

(3,4-dimethoxyphenyl)-(3,5-dimethyl-4-piperidin-1-ylsulfonylpyrazol-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O5S/c1-13-18(28(24,25)21-10-6-5-7-11-21)14(2)22(20-13)19(23)15-8-9-16(26-3)17(12-15)27-4/h8-9,12H,5-7,10-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGNGJBOKFXXKED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(=O)C2=CC(=C(C=C2)OC)OC)C)S(=O)(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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